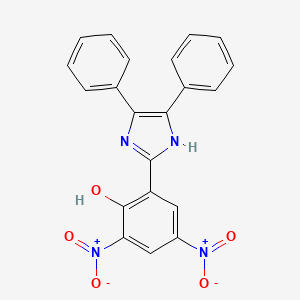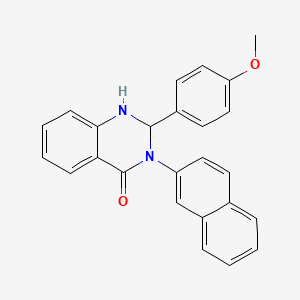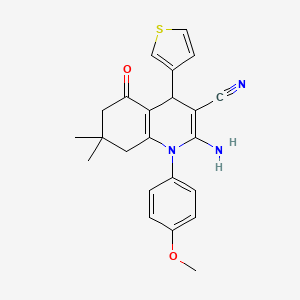![molecular formula C21H17BrN2O2 B15013298 4-[(2-bromobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B15013298.png)
4-[(2-bromobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-BROMOPHENYL)METHOXY]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromophenyl group, a methoxy group, and a phenylmethylidene group attached to a benzohydrazide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-BROMOPHENYL)METHOXY]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE typically involves the following steps:
Formation of the Bromophenyl Methoxy Intermediate: This step involves the reaction of 2-bromophenol with methanol in the presence of a base to form 2-bromophenyl methoxy compound.
Condensation Reaction: The intermediate is then reacted with benzohydrazide in the presence of an acid catalyst to form the final product.
The reaction conditions generally include:
Temperature: The reactions are typically carried out at elevated temperatures to ensure complete conversion.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Solvents: Organic solvents like ethanol or methanol are often employed to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-[(2-BROMOPHENYL)METHOXY]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-BROMOPHENYL)METHOXY]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[(2-BROMOPHENYL)METHOXY]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(2-BROMOPHENYL)METHOXY]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methoxyphenol: Similar in structure but lacks the hydrazide and phenylmethylidene groups.
4-Bromo-3-methoxyphenylboronic acid: Contains a boronic acid group instead of the hydrazide.
4-Bromo-4-methoxychalcone: Contains a chalcone structure instead of the hydrazide.
Uniqueness
4-[(2-BROMOPHENYL)METHOXY]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H17BrN2O2 |
|---|---|
Peso molecular |
409.3 g/mol |
Nombre IUPAC |
N-[(E)-benzylideneamino]-4-[(2-bromophenyl)methoxy]benzamide |
InChI |
InChI=1S/C21H17BrN2O2/c22-20-9-5-4-8-18(20)15-26-19-12-10-17(11-13-19)21(25)24-23-14-16-6-2-1-3-7-16/h1-14H,15H2,(H,24,25)/b23-14+ |
Clave InChI |
IQDPJQGAMJDIFK-OEAKJJBVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Br |
SMILES canónico |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(2E)-butan-2-ylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15013218.png)

![N-(4-ethylphenyl)-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15013234.png)
![N-cyclopropyl-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B15013248.png)
![4-bromo-2-chloro-6-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B15013252.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B15013260.png)
![N-[(E)-(3,4-dichlorophenyl)methylidene]-4'-nitrobiphenyl-4-amine](/img/structure/B15013264.png)
![ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B15013287.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(3E)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B15013290.png)


![(3E)-N-(4-methoxy-2-nitrophenyl)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}butanamide](/img/structure/B15013314.png)
![2-(3,4-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15013319.png)
![1-[(5-Chloro-2-nitrophenyl)amino]propan-2-ol](/img/structure/B15013327.png)
